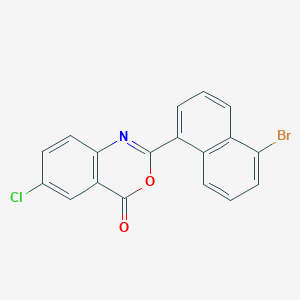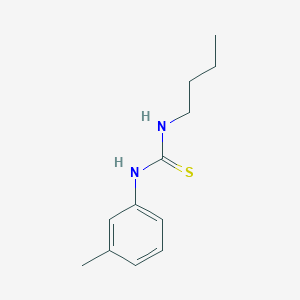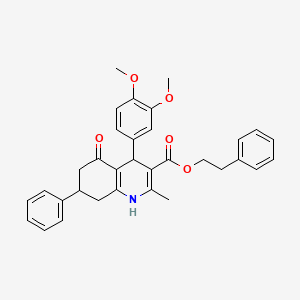![molecular formula C16H24ClNO B4910949 1-[5-(3-chlorophenoxy)pentyl]piperidine](/img/structure/B4910949.png)
1-[5-(3-chlorophenoxy)pentyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(3-Chlorophenoxy)pentyl]piperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by a piperidine ring attached to a pentyl chain, which is further substituted with a 3-chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3-chlorophenoxy)pentyl]piperidine typically involves the following steps:
Formation of the Pentyl Chain: The pentyl chain can be synthesized through a series of reactions starting from readily available precursors such as 1-bromopentane.
Introduction of the 3-Chlorophenoxy Group: This step involves the nucleophilic substitution reaction where the 3-chlorophenol reacts with the pentyl chain to form 3-chlorophenoxypentane.
Cyclization to Form Piperidine Ring: The final step involves the cyclization of the intermediate with piperidine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(3-Chlorophenoxy)pentyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-(3-Chlorophenoxy)pentyl]piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[5-(3-chlorophenoxy)pentyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-[5-(3-Phenoxyphenoxy)pentyl]piperidine
- 1-[5-(3-Chlorophenoxy)pentyl]-4-methylpiperidine
Comparison: 1-[5-(3-Chlorophenoxy)pentyl]piperidine is unique due to the presence of the 3-chlorophenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for specific research and industrial purposes.
Properties
IUPAC Name |
1-[5-(3-chlorophenoxy)pentyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO/c17-15-8-7-9-16(14-15)19-13-6-2-5-12-18-10-3-1-4-11-18/h7-9,14H,1-6,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTSPPHRKRVKOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-N-[3-(4-nitrophenoxy)propyl]propan-2-amine](/img/structure/B4910869.png)
![N-[(2-chloro-5-nitrophenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B4910875.png)
![N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B4910880.png)
![2-[[4-[(2-Bromophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol;oxalic acid](/img/structure/B4910897.png)

![2-[(4-ALLYL-5-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B4910911.png)

![5-[Benzyl(methyl)amino]-2-[(4,6-dimethylpyrimidin-2-yl)methyl]pyridazin-3-one](/img/structure/B4910918.png)


![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-nitrobenzamide](/img/structure/B4910924.png)
![1-Ethyl-3-[[3-[(ethylcarbamothioylamino)methyl]-1-adamantyl]methyl]thiourea](/img/structure/B4910930.png)
![2-{[2-(4-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4910963.png)
![Cyclopentyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4910969.png)
